molecular formula C16H16ClNO5 B15202596 Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate

Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate

Cat. No.: B15202596
M. Wt: 337.75 g/mol
InChI Key: SYASXUXWOKXKDP-NTEUORMPSA-N
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Description

Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is a synthetic organic compound that belongs to the class of enones This compound is characterized by the presence of a chlorophenyl group, an amino group, and a dioxotetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a chlorophenylamine is reacted with the enone intermediate.

    Formation of the Dioxotetrahydrofuran Ring: This can be accomplished through cyclization reactions involving dicarboxylic acid derivatives under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((4-bromophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
  • Ethyl 3-((4-fluorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate
  • Ethyl 3-((4-methylphenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate

Uniqueness

Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs

Biological Activity

Ethyl 3-((4-chlorophenyl)amino)-2-(2,5-dioxotetrahydrofuran-3-yl)but-2-enoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name suggests a complex structure that includes a chloro-substituted phenyl group and a tetrahydrofuran moiety. Its molecular formula is C14H14ClN1O5C_{14}H_{14}ClN_{1}O_{5}, with a molecular weight of approximately 303.72 g/mol. The presence of the chloro group may enhance its biological activity by increasing lipophilicity and altering receptor binding profiles.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the chloro group is often associated with enhanced activity against bacterial strains.
  • Anti-inflammatory Properties : Research suggests that related compounds demonstrate anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways such as NF-kB. This mechanism may be relevant for the compound .
  • Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The ability to induce apoptosis in tumor cells has been noted in similar compounds.

The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Compounds with similar functional groups often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation : The chloro group can influence binding affinity to various receptors, potentially modulating neurotransmitter systems or other signaling pathways critical in inflammation and pain.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

StudyCompoundFindings
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylateExhibited significant antimicrobial activity against Gram-positive bacteria.
Benzothiazine derivativesDemonstrated anti-inflammatory properties through COX inhibition and reduction of cytokine levels.
Ethyl (E)-3-(4-Chlorophenyl)acrylateShowed cytotoxic effects on human cancer cell lines, inducing apoptosis via mitochondrial pathways.

Properties

Molecular Formula

C16H16ClNO5

Molecular Weight

337.75 g/mol

IUPAC Name

ethyl (E)-3-(4-chloroanilino)-2-(2,5-dioxooxolan-3-yl)but-2-enoate

InChI

InChI=1S/C16H16ClNO5/c1-3-22-16(21)14(12-8-13(19)23-15(12)20)9(2)18-11-6-4-10(17)5-7-11/h4-7,12,18H,3,8H2,1-2H3/b14-9+

InChI Key

SYASXUXWOKXKDP-NTEUORMPSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/NC1=CC=C(C=C1)Cl)/C2CC(=O)OC2=O

Canonical SMILES

CCOC(=O)C(=C(C)NC1=CC=C(C=C1)Cl)C2CC(=O)OC2=O

Origin of Product

United States

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